molecular formula C9H6N4O B8553509 2-Amino-6-(2-furyl)pyrimidine-4-carbonitrile

2-Amino-6-(2-furyl)pyrimidine-4-carbonitrile

Cat. No. B8553509
M. Wt: 186.17 g/mol
InChI Key: IGVALKLFBKHGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875600B2

Procedure details

A solution of 2-amino-4-chloro-6-(2-furyl)pyrimidine (9.78 g, 50.0 mmol) in DMSO (200 mL) was treated with sodium cyamide (14.7 g, 300 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.56 g, 5.0 mmol). The suspension was stirred for 4 days, and more DABCO (5.04 g, 45 mmol) and DMSO (100 mL) were added. The suspension was stirred for a further 2 days, poured onto a mixture of ice (750 g) and water (750 mL), the crude product was filtered off, washed with water and MeCN, and dried in air to give the title compound (7.1 g, 77%) as a brown solid; m.p. 193-194° C.; NMR δH (400 MHz, DMSO) 6.74 (1H, q, J 1.6 Hz), 7.32 (2H, br s), 7.39 (1H, d, J 3.6 Hz), 7.43 (1H, s) and 7.98 (1H, d, J 1.2 Hz); M/Z 187 (M+H)+.
Quantity
9.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
750 g
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)[N:3]=1.[Na].[N:15]12CCN(CC1)C[CH2:16]2.O>CS(C)=O>[NH2:1][C:2]1[N:7]=[C:6]([C:16]#[N:15])[CH:5]=[C:4]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)[N:3]=1 |^1:13|

Inputs

Step One
Name
Quantity
9.78 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C=1OC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0.56 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.04 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
ice
Quantity
750 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for a further 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the crude product was filtered off
WASH
Type
WASH
Details
washed with water and MeCN
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NC1=NC(=CC(=N1)C#N)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 762.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.